molecular formula C9H11NO3 B2812617 Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate CAS No. 1660118-40-0

Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate

Cat. No.: B2812617
CAS No.: 1660118-40-0
M. Wt: 181.191
InChI Key: AVGFHYJNWMMPNN-UHFFFAOYSA-N
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Description

Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate typically involves the reaction of 1,5-dimethyl-6-oxopyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Large-scale production also requires the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and various substituted pyridine compounds. These products can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
  • 1,5-Dimethyl-6-oxopyridine-3-carboxylic acid
  • Methyl 1,5-dimethyl-6-oxo-2-pyridinecarboxylate

Uniqueness

Methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in scientific research and industrial processes .

Properties

IUPAC Name

methyl 1,5-dimethyl-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-7(9(12)13-3)5-10(2)8(6)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGFHYJNWMMPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN(C1=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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